molecular formula C9H14F2O2 B2525398 4-(2,2-Difluoropropoxy)cyclohexan-1-one CAS No. 2276052-46-9

4-(2,2-Difluoropropoxy)cyclohexan-1-one

Cat. No.: B2525398
CAS No.: 2276052-46-9
M. Wt: 192.206
InChI Key: GVDNHTLWBUPRMO-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)cyclohexan-1-one, with the molecular formula C9H14F2O2, is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science research . This molecule features a cyclohexanone ring, a versatile carbonyl scaffold, functionalized with a 2,2-difluoropropoxy chain. The presence of the fluorine atoms can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it an intermediate of interest for the synthesis of more complex molecules . Researchers utilize this and related structures in computational chemistry studies, where force fields such as GAFF (Generalized Amber Force Field) and OPLS/AA (Optimized Potential for Liquid Simulations for all atoms) are applied to model its physical properties and behavior in silico . Furthermore, structural analogs containing the 2,2-difluoropropane motif have been investigated in the development of novel pharmaceutical agents, as highlighted in international patent applications . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2,2-difluoropropoxy)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDNHTLWBUPRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCC(=O)CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276052-46-9
Record name 4-(2,2-difluoropropoxy)cyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2,2-Difluoropropoxy)cyclohexan-1-one involves the reaction of cyclohexanone with 2,2-difluoropropanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the difluoropropoxy group on the cyclohexanone ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoropropoxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(2,2-Difluoropropoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2-Difluoropropoxy)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The difluoropropoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce reaction yields compared to electron-donating groups, likely due to steric and electronic effects during cyclization .
  • Fluorinated derivatives (e.g., trifluoromethyl, difluoropropoxy) are prioritized in drug discovery for their enhanced pharmacokinetic profiles .

Fluorinated Cyclohexanone Derivatives in Medicinal Chemistry

  • 4-(Trifluoromethyl)cyclohexan-1-one : Used as a building block in biochemical research, highlighting the role of trifluoromethyl groups in improving binding affinity to hydrophobic enzyme pockets .
  • 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine : A related compound with a trifluoroethoxy group demonstrates the importance of fluorine in modulating amine basicity and metabolic stability .
  • 4-(2-(Trifluoromethyl)phenyl)cyclohexan-1-one: Incorporated into piperazine derivatives for p97 ATPase inhibition, underscoring fluorinated cyclohexanones’ relevance in oncology .

Biological Activity

4-(2,2-Difluoropropoxy)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{10}H_{14}F_2O
  • Molecular Weight : 192.22 g/mol

This compound features a cyclohexanone core substituted with a difluoropropoxy group, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential use in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed pharmacological effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The difluoropropoxy group may enhance binding affinity to target enzymes, inhibiting their activity.
  • Cell Membrane Interaction : The lipophilic nature of the compound could facilitate interaction with cell membranes, affecting cellular uptake and signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM for MCF-7 cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2,2-difluoropropoxy)cyclohexan-1-one, and how do reaction parameters affect yield?

The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, reacting cyclohexanone derivatives with 2,2-difluoropropanol under basic conditions (e.g., KOH/MeOH) facilitates ether formation, as demonstrated in analogous cyclohexanone etherifications . Key parameters include:

  • Temperature : 0–60°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may reduce byproducts.
  • Stoichiometry : A 1:1.2–1:5 ratio of nucleophile to electrophile optimizes yield . Excess base can degrade the ketone, necessitating pH control .

Q. Which analytical techniques are most reliable for characterizing this compound?

Multimodal characterization is critical:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substitution patterns and fluorine integration .
  • HRMS : Validates molecular weight and purity (e.g., ESI-HRMS with <2 ppm error) .
  • FT-IR : Detects ketone (C=O stretch ~1700 cm1^{-1}) and ether (C-O stretch ~1100 cm1^{-1}) functional groups . Cross-referencing with computational predictions (e.g., DFT) resolves structural ambiguities .

Advanced Research Questions

Q. How can computational modeling guide the optimization of fluorination regioselectivity in this compound derivatives?

Density Functional Theory (DFT) simulations predict transition-state energies and regioselectivity for fluorination. For example:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the cyclohexanone ring .
  • Solvent Effects : Implicit solvent models (e.g., COSMO-RS) assess how polar solvents stabilize intermediates . Experimental validation via 19^{19}F NMR kinetics (e.g., monitoring fluorine incorporation at 50–100 MHz) aligns with computational data to refine synthetic routes .

Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility):

  • Variable-Temperature NMR : Resolves overlapping signals by freezing rotamers (e.g., –40°C to 25°C) .
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons and fluorines .
  • X-ray Crystallography : Provides definitive structural data, though crystallization challenges may require co-crystallization with chiral auxiliaries . Re-evaluating computational parameters (e.g., solvent dielectric constant in DFT) improves model accuracy .

Q. How can researchers design experiments to probe the metabolic stability of this compound in drug discovery contexts?

  • In Vitro Assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify oxidation rates .
  • Isotope Labeling : 18^{18}O or 2^{2}H isotopes track metabolic pathways via LC-MS/MS .
  • Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic hotspots . Fluorine’s electronegativity often reduces metabolic clearance, but steric hindrance from the difluoropropoxy group may alter binding .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low synthetic yieldOptimize stoichiometry (1:3 nucleophile:electrophile); use phase-transfer catalysts
Spectral overlap in NMRVT-NMR or deuterated solvents (e.g., DMSO-d6_6)
Predicting metabolic stabilityCombine docking (AutoDock Vina) with in vitro microsomal assays
Regioselective fluorinationDFT-guided synthesis with electrophilic fluorinating agents (e.g., Selectfluor®)

Data Contradictions and Resolutions

  • Yield Variability : reports 37–75% yields for analogous compounds, influenced by substituent electronic effects. Steric hindrance from the difluoropropoxy group may necessitate longer reaction times .
  • Fluorine Reactivity : While fluorinated groups typically enhance metabolic stability, steric effects in this compound may paradoxically increase susceptibility to oxidation, requiring tailored assays .

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